Butyl isonicotinate

Description

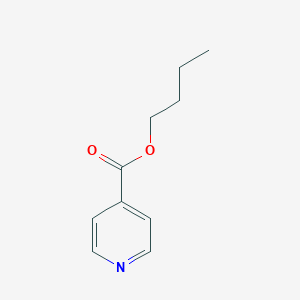

Structure

3D Structure

Properties

IUPAC Name |

butyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-8-13-10(12)9-4-6-11-7-5-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQFMEMKBWWILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160667 | |

| Record name | Butyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13841-66-2 | |

| Record name | 4-Pyridinecarboxylic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13841-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13841-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVZ2PX9ZJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Isonicotinate: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of butyl isonicotinate, with a particular focus on its isomers, n-butyl isonicotinate and tert-butyl isonicotinate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analysis, and key applications of these compounds, emphasizing the nuanced differences that drive their utility in modern organic chemistry.

Introduction: The Isonicotinate Ester Family

Isonicotinic acid esters, derivatives of pyridine-4-carboxylic acid, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The butyl esters of isonicotinic acid, existing primarily as the n-butyl and tert-butyl isomers, serve as versatile building blocks and intermediates. Their utility is largely dictated by the nature of the butyl group, which influences steric hindrance, electronic effects, and reactivity. This guide will explore the distinct characteristics of these isomers, providing a technical foundation for their application in research and development.

Molecular Structure and Identification

The fundamental structure of butyl isonicotinate consists of a pyridine ring substituted at the 4-position with a butyl ester group. The isomeric forms, n-butyl isonicotinate and tert-butyl isonicotinate, differ in the arrangement of the butyl group.

-

n-Butyl isonicotinate features a straight-chain butyl group attached to the carboxylate oxygen.

-

tert-Butyl isonicotinate possesses a bulky tert-butyl group, which introduces significant steric hindrance around the ester functionality.

This structural difference is fundamental to their distinct chemical behaviors and applications.

Diagram: Isomeric Structures of Butyl Isonicotinate

Caption: Chemical structures of n-butyl and tert-butyl isonicotinate.

Physical and Chemical Properties

The physical and chemical properties of butyl isonicotinate isomers are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | n-Butyl Isonicotinate | tert-Butyl Isonicotinate |

| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] | C₁₀H₁₃NO₂[4][5][6] |

| Molecular Weight | 179.22 g/mol [1][2][3] | 179.22 g/mol [4][5][6] |

| Appearance | - | Colorless to light yellow liquid or white to light yellow powder/lump[5][7] |

| Boiling Point | - | 246.5±13.0 °C (Predicted)[5], 62 °C at 1 mmHg[7] |

| Melting Point | - | 26 °C[7] |

| Density | - | 1.053±0.06 g/cm³ (Predicted)[5] |

| pKa | - | 3.22±0.10 (Predicted)[5] |

| LogP | 2.12[8] | - |

| Refractive Index | Data available in SpringerMaterials[1] | - |

| Storage Conditions | - | Room temperature, under inert atmosphere[5], or refrigerated (0-10°C)[7] |

Chemical Reactivity and Applications

The reactivity of butyl isonicotinate is centered around the pyridine ring and the ester group. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The ester group is susceptible to nucleophilic acyl substitution.

n-Butyl Isonicotinate

The applications of n-butyl isonicotinate are less documented in readily available literature compared to its tert-butyl counterpart. However, as a nicotinic acid derivative, it is expected to find use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

tert-Butyl Isonicotinate: A Directing Group in Catalysis

The tert-butyl isomer has emerged as a valuable tool in organic synthesis, primarily due to the steric bulk of the tert-butyl group and the coordinating ability of the pyridine nitrogen and ester carbonyl.

Directing Group in Transition-Metal Catalysis: The ester carbonyl and the pyridinic nitrogen of tert-butyl isonicotinate can act as a bidentate chelating system, coordinating to a metal center. This chelation brings the metal catalyst in close proximity to specific sites on a substrate, enabling site-selective C-H activation and functionalization.[6]

Role in API Synthesis: This directing group capability is leveraged in the synthesis of active pharmaceutical ingredients (APIs). For instance, it facilitates the modular assembly of aminonicotinate intermediates, which are precursors to kinase inhibitors and antiviral agents.[6]

Zinc-Catalyzed Amide Cleavage: tert-Butyl isonicotinate serves as a directing group in zinc-acetate-mediated amide alcoholysis. The mechanism involves the bidentate chelation of the amide carbonyl and the pyridine nitrogen to the zinc center. This is followed by a nucleophilic attack of a hydrogen-bond-activated alcohol. This process mimics the activity of metalloproteases and allows for the selective cleavage of amide bonds under mild conditions.[6]

Diagram: Zinc-Catalyzed Amide Alcoholysis Workflow

Sources

- 1. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl isonicotinate CAS#: 81660-73-3 [m.chemicalbook.com]

- 6. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]

- 7. tert-Butyl Isonicotinate | 81660-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. Butyl isonicotinate | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Butyl Isonicotinate for Scientific Professionals

This guide provides a comprehensive technical overview of butyl isonicotinate, a key chemical intermediate in pharmaceutical research and development. It is designed for researchers, chemists, and drug development professionals, offering in-depth information on its synthesis, properties, and applications, grounded in scientific literature and established laboratory practices.

Core Molecular Identifiers and Physicochemical Properties

Butyl isonicotinate, also known as butyl pyridine-4-carboxylate, is a crucial ester derivative of isonicotinic acid. Its fundamental identifiers are essential for accurate sourcing, characterization, and regulatory compliance.

CAS Number: 13841-66-2[1] Molecular Formula: C₁₀H₁₃NO₂[1]

The structural and physical properties of butyl isonicotinate are summarized in the table below. These parameters are critical for predicting its behavior in various solvents, reaction conditions, and analytical systems.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | butyl pyridine-4-carboxylate | [1] |

| Synonyms | n-Butyl isonicotinate, Isonicotinic acid butyl ester | [1] |

| Appearance | Colorless liquid | [2] |

| LogP (Predicted) | 2.48 | [2] |

| Kovats Retention Index | 1371 (Semi-standard non-polar) | [1] |

Synthesis of Butyl Isonicotinate: The Fischer-Speier Esterification

The most common and efficient method for synthesizing butyl isonicotinate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of isonicotinic acid with n-butanol. The equilibrium nature of the reaction necessitates strategic choices to maximize the yield of the desired ester.[3]

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The key steps, as illustrated in the diagram below, are:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of isonicotinic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, butyl isonicotinate, and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of one of the reactants (typically the less expensive alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation.[3][4]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is a self-validating system for the laboratory-scale synthesis of butyl isonicotinate.

Materials:

-

Isonicotinic acid

-

n-Butanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isonicotinic acid (1 equivalent) and an excess of n-butanol (3-5 equivalents).

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Solvent Removal: Remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acidic catalyst and any unreacted isonicotinic acid. Repeat until no more gas evolution is observed.

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure butyl isonicotinate.

Spectroscopic Characterization

Accurate characterization of butyl isonicotinate is essential for quality control and for confirming its identity in subsequent reactions. The following spectroscopic data are characteristic of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The expected chemical shifts (in ppm, referenced to TMS in CDCl₃) are as follows:

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-A (Pyridine) | ~8.78 | Doublet | 2H |

| H-B (Pyridine) | ~7.85 | Doublet | 2H |

| H-C (-OCH₂-) | ~4.36 | Triplet | 2H |

| H-D (-OCH₂CH₂-) | ~1.75 | Multiplet | 2H |

| H-E (-CH₂CH₃) | ~1.46 | Multiplet | 2H |

| H-F (-CH₃) | ~1.00 | Triplet | 3H |

Data sourced from ChemicalBook, 90 MHz in CDCl₃.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected chemical shifts are:

| Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Pyridine C (quaternary) | ~138 |

| Pyridine CH | ~150, ~123 |

| -OCH₂- | ~65 |

| -OCH₂CH₂- | ~31 |

| -CH₂CH₃ | ~19 |

| -CH₃ | ~14 |

Note: These are approximate values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in butyl isonicotinate.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1730 | C=O stretch | Ester |

| ~1605, ~1500 | C=C and C=N stretches | Aromatic (Pyridine) Ring |

| ~1280 | C-O stretch | Ester |

| ~2960-2870 | C-H stretch | Alkyl Chain |

Characteristic absorption bands are based on typical values for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 179 | Molecular Ion [M]⁺ |

| 124 | [M - C₄H₉O]⁺ or [M - C₄H₈ + H]⁺ |

| 106 | [M - C₄H₉O - H₂O]⁺ or [Pyridine-C=O]⁺ |

| 78 | [Pyridine]⁺ |

Fragmentation data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[1][5]

Applications in Research and Drug Development

Butyl isonicotinate serves as a vital building block and intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2]

Role as a Pharmaceutical Intermediate

The isonicotinate moiety is a key structural feature in several therapeutic agents. Butyl isonicotinate provides a versatile scaffold for introducing this group into larger molecules. Its applications span various therapeutic areas, including the development of:

-

Antituberculosis drugs: The isonicotinic acid structure is central to the mechanism of action of isoniazid, a first-line treatment for tuberculosis.[1][4] Derivatives are continuously being explored to combat drug-resistant strains.

-

Antimalarial drugs: The pyridine ring is a common heterocycle in antimalarial drug design.

-

Kinase and antiviral agents: Isonicotinate derivatives are used in the modular assembly of aminonicotinate intermediates, which are precursors to kinase inhibitors and antiviral compounds.[2]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. tert-Butyl Isonicotinate | 81660-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Synthesis Pathways for Butyl Isonicotinate: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Abstract

Butyl isonicotinate, the n-butyl ester of isonicotinic acid, is a valuable building block in medicinal chemistry and materials science. The isonicotinate scaffold is a core component of various pharmaceuticals, most notably the anti-tuberculosis agent Isoniazid[1]. This technical guide provides an in-depth analysis of the principal synthetic pathways to butyl isonicotinate, designed for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of common and advanced esterification techniques, including the Fischer-Speier and Steglich esterifications, as well as transesterification methods. By explaining the causality behind experimental choices, this guide offers field-proven insights to help scientists select and optimize the most appropriate synthesis strategy based on scale, substrate sensitivity, and economic factors. The content includes detailed reaction mechanisms, a comparative analysis of pathways, a step-by-step experimental protocol, and guidance on product purification and characterization.

Chapter 1: Introduction to Butyl Isonicotinate

Chemical Structure and Properties

Butyl isonicotinate is a pyridinecarboxylate ester. As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), its structure consists of a pyridine ring substituted at the 4-position with a butyl ester group.

-

Structure:

(Image Source: PubChem CID 83769)

Significance in Chemical Synthesis

The utility of butyl isonicotinate and its derivatives stems from the versatile chemical nature of the isonicotinate moiety. The pyridine nitrogen provides a site for coordination chemistry and can influence the electronic properties of the molecule, making it a valuable synthon in the development of novel active pharmaceutical ingredients (APIs) and functional materials[5]. The ester functional group allows for further chemical transformations, serving as a handle for more complex molecular architectures.

Chapter 2: Core Synthetic Strategies: A Mechanistic Overview

The synthesis of butyl isonicotinate is fundamentally an esterification reaction. The choice of method is a critical decision driven by factors such as the stability of the starting materials, desired purity, reaction scale, and cost of reagents. The primary strategies involve the direct reaction of isonicotinic acid with butanol or the conversion of an isonicotinic acid derivative.

Chapter 3: The Workhorse Method: Fischer-Speier Esterification

Reaction Principle

The Fischer-Speier esterification is the most traditional and direct method for producing esters. It involves refluxing a carboxylic acid (isonicotinic acid) and an alcohol (n-butanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]

Detailed Mechanism

The reaction is an equilibrium-controlled process. The acid catalyst serves two primary functions: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[8]

Experimental Causality

This method's prevalence is due to its operational simplicity and the low cost of the required reagents.[9] However, because the reaction is reversible, its success hinges on shifting the equilibrium toward the products. According to Le Châtelier's Principle, this is achieved in two primary ways:

-

Using an Excess of a Reactant: Typically, the alcohol (n-butanol) is used in large excess, often serving as the solvent itself, to drive the reaction forward.[8][10]

-

Removal of Water: The water byproduct can be removed as it forms, commonly through azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is run in a non-polar solvent like toluene.[6][7]

Limitations

The primary drawback of Fischer esterification is the harsh reaction conditions. The use of strong acids and high temperatures can lead to the degradation of sensitive substrates.[11] Furthermore, the reaction's reversibility can limit the final yield if the equilibrium is not effectively managed.

Chapter 4: The Mild Approach: Steglich Esterification

Reaction Principle

The Steglich esterification is a powerful alternative that operates under mild, typically room-temperature, conditions. It utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, 4-dimethylaminopyridine (DMAP).[12][13] This method is exceptionally well-suited for substrates that are sensitive to acid or heat.[13][14]

Detailed Mechanism

The mechanism avoids the direct protonation of the carboxylic acid. Instead, the carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by n-butanol to form the final product, regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU).

Experimental Causality

The choice of Steglich esterification is warranted when dealing with complex molecules that cannot withstand the high temperatures and strong acidity of the Fischer method. The reaction is generally high-yielding and proceeds at room temperature in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[13] A significant practical consideration is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can typically be removed by filtration.

Advantages & Disadvantages

The main advantage is the mildness of the reaction conditions, which preserves sensitive functional groups.[14] The primary disadvantages are the higher cost of carbodiimide reagents and the potential for an allergic response to DCC.

Chapter 5: Alternative & Scalable Pathways

Transesterification

This pathway involves converting an existing, often more accessible, ester of isonicotinic acid (e.g., methyl or ethyl isonicotinate) into butyl isonicotinate by heating it with an excess of n-butanol. The reaction can be catalyzed by either acids (H₂SO₄) or bases (e.g., sodium butoxide, NaOBu).[15][16] The equilibrium is driven by using a large excess of butanol and often by distilling off the lower-boiling alcohol byproduct (e.g., methanol).[15] This method is particularly useful in industrial settings where a simple alkyl ester is a readily available starting material.

Acyl Chloride Route

For a rapid and irreversible reaction, isonicotinic acid can first be converted to its more reactive acid chloride derivative, isonicotinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with n-butanol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[11] While highly effective, this two-step method requires handling moisture-sensitive and corrosive reagents.

Chapter 6: Comparative Analysis of Synthesis Pathways

| Feature | Fischer-Speier Esterification | Steglich Esterification | Transesterification |

| Starting Materials | Isonicotinic Acid, n-Butanol | Isonicotinic Acid, n-Butanol | Alkyl Isonicotinate, n-Butanol |

| Key Reagents | Strong acid catalyst (H₂SO₄, p-TsOH) | Coupling agent (DCC, EDC), Catalyst (DMAP) | Acid or Base catalyst (e.g., NaOBu) |

| Conditions | High temperature (reflux)[6] | Room temperature[13] | High temperature (reflux) |

| Reaction Type | Equilibrium | Kinetically controlled | Equilibrium |

| Typical Yields | Moderate to Good (60-90%) | High to Excellent (>90%)[17] | Moderate to Good |

| Advantages | Low cost, simple reagents, scalable[9] | Mild conditions, high yields, good for sensitive substrates[12][14] | Utilizes different starting materials, scalable |

| Disadvantages | Harsh conditions, reversible, potential for side reactions[11] | Expensive reagents, byproduct (DCU) removal[13] | Requires pre-existing ester, equilibrium-driven |

Chapter 7: Field-Proven Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of aromatic carboxylic acids.[18]

Objective: To synthesize butyl isonicotinate from isonicotinic acid and n-butanol.

Materials:

-

Isonicotinic acid (1 equiv.)

-

n-Butanol (10-20 equiv., serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 equiv., catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (1.0 equiv). Add an excess of n-butanol (10-20 equiv).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equiv) to the mixture. The addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) using a heating mantle. Maintain reflux with vigorous stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

Workup - Neutralization: Dilute the residue with ethyl acetate (or another suitable organic solvent) and transfer it to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the acidic catalyst. Caution: CO₂ gas will evolve. Swirl and vent the funnel frequently until gas evolution ceases.

-

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude butyl isonicotinate.

Chapter 8: Product Purification and Characterization

Purification Techniques

The crude product obtained from the synthesis is often sufficiently pure for some applications after the extractive workup. For higher purity, two methods are standard:

-

Vacuum Distillation: As butyl isonicotinate is a liquid at room temperature, vacuum distillation is an effective method for purification on a larger scale.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a hexane/ethyl acetate solvent system is effective.

Spectroscopic Verification

The identity and purity of the final product should be confirmed using standard spectroscopic techniques:

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl chain (-CH₂-O-, -CH₂-, -CH₂-, -CH₃), with appropriate chemical shifts and integration values.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the four carbons of the butyl group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹.

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) corresponding to the mass of butyl isonicotinate (179.22 m/z).

Chapter 9: Conclusion

The synthesis of butyl isonicotinate can be accomplished through several reliable methods. The choice of pathway is a strategic decision that balances cost, scale, and the chemical sensitivity of the reagents.

-

Fischer-Speier esterification remains the most economical and straightforward method for large-scale production, provided the conditions are carefully controlled to maximize yield.

-

Steglich esterification offers a superior alternative for laboratory-scale synthesis, especially when mild conditions are paramount to avoid degradation of complex or sensitive molecules.

-

Transesterification and acyl chloride routes provide valuable flexibility depending on the available starting materials and desired reaction kinetics.

By understanding the mechanisms and practical considerations detailed in this guide, researchers can confidently select and execute the optimal synthesis for their specific application, ensuring efficient and successful production of this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Kaur, N., & Kishore, D. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

ResearchGate. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

-

ACS Catalysis. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN116836088A - Purification method of n-butyl isocyanate.

- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

-

precisionFDA. (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 19.6: Condensation of Acids with Alcohols: The Fischer Esterification. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Composite diatomite-solid acid catalyst for synthesis of butyl-isobutyrate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.

-

PubChem. (n.d.). Butyl isonicotinate. Retrieved from [Link]

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

-

University of Florida. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

YouTube. (2014). Esterification reaction mechanism - dehydration of alcohol and carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2023). Isoniazid. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]

Sources

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. athabascau.ca [athabascau.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. Steglich Esterification [organic-chemistry.org]

- 15. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Introduction: The Significance of the Isonicotinoyl Scaffold

An In-Depth Technical Guide to Butyl Isonicotinate and Its Analogs: Synthesis, Structure-Activity Relationships, and Applications

Executive Summary

Isonicotinic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry and applied sciences, most famously exemplified by the antitubercular drug isoniazid. Among these derivatives, butyl isonicotinate and its analogs serve as versatile intermediates and active compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, physicochemical characterization, structure-activity relationships (SAR), and diverse applications of these compounds. By elucidating the causality behind experimental choices and grounding all claims in authoritative literature, this document aims to be a field-proven resource for advancing research and development in this chemical space.

The pyridine-4-carboxylic acid (isonicotinic acid) moiety is a privileged structure in drug discovery. Its presence in numerous bioactive molecules is a testament to its favorable pharmacological properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability. Marketed drugs such as the anti-tuberculosis agent Isoniazid and the anti-inflammatory Dexamethasone isonicotinate highlight the therapeutic value of this core.[1][2]

Butyl isonicotinate (C₁₀H₁₃NO₂) is an ester derivative that combines the isonicotinoyl core with a butyl group, enhancing its lipophilicity and modifying its biological profile.[3][4] This modification opens the door to a vast array of analogs where variations in the ester chain or substitutions on the pyridine ring can be systematically explored to optimize activity for specific targets. These derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, and herbicidal properties.[2][5] This guide delves into the chemical and biological landscape of butyl isonicotinate and its analogs, providing the foundational knowledge required for their strategic development.

Synthetic Methodologies and Experimental Design

The synthesis of butyl isonicotinate and its analogs primarily relies on classical esterification reactions and subsequent modifications. The choice of synthetic route is often dictated by the desired analog, scale, and available starting materials.

Synthesis of Butyl Isonicotinate via Fischer Esterification

The most direct and industrially scalable method for preparing simple alkyl isonicotinates is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating isonicotinic acid with an excess of the corresponding alcohol (in this case, n-butanol).

Causality in Experimental Design:

-

Excess Alcohol: The reaction between a carboxylic acid and an alcohol to form an ester and water is a reversible equilibrium. By using the alcohol as both a reactant and the solvent, its high concentration shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the ester.

-

Acid Catalyst: A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the isonicotinic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

-

Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) increases the reaction rate by providing the necessary activation energy. The attached condenser prevents the loss of volatile reactants and solvent.

-

Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants. In some setups, a Dean-Stark apparatus is used to physically remove water as it is formed, further driving the reaction to completion.[6]

General Synthesis Workflow for Analogs

The versatility of the isonicotinate scaffold allows for the synthesis of a wide array of analogs. Hydrazide and hydrazone derivatives are particularly significant due to their potent antitubercular activities.[1][7][8] The general workflow often starts with the synthesis of the parent ester, which can then be converted to the corresponding hydrazide.

Detailed Experimental Protocol: Synthesis of Butyl Isonicotinate

This protocol describes a self-validating system for the synthesis of butyl isonicotinate, adapted from established methods.[6]

Materials:

-

Isonicotinic acid

-

n-Butanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add isonicotinic acid (0.1 mol) and n-butanol (100 mL). The butanol acts as both reactant and solvent.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2 mL) as the catalyst. This step is exothermic and should be performed in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 200 mL of cold saturated sodium bicarbonate solution. This step neutralizes the excess sulfuric acid and any unreacted isonicotinic acid. Caution: CO₂ gas evolution will occur.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL). The butyl isonicotinate product is more soluble in the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate to remove residual water. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure butyl isonicotinate.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of synthesized compounds. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Compound | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |

| Butyl Isonicotinate | C₁₀H₁₃NO₂ | 179.22 | ~8.7 (d, 2H, pyridine), ~7.8 (d, 2H, pyridine), ~4.3 (t, 2H, -OCH₂-), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H, -CH₃) | ~165 (C=O), ~150 (pyridine), ~138 (pyridine), ~122 (pyridine), ~65 (-OCH₂-), ~30, ~19, ~13 (-CH₃) |

| Isonicotinic acid N-hydroxysuccinimidyl ester | C₁₀H₈N₂O₄ | 220.18 | ~8.81 (m, 2H), ~7.87 (m, 2H), ~2.88 (s, 4H)[9] | ~168.5, ~160.6, ~150.8, ~132.4, ~122.9, ~25.5[9] |

| Isoniazid (Isonicotinic acid hydrazide) | C₆H₇N₃O | 137.14 | ~10.17 (s, 1H, -NH), ~8.78 (m, 2H), ~7.81 (m, 2H), ~4.70 (s, 2H, -NH₂)[10] | ~164.4, ~150.7, ~140.7, ~121.5[10] |

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For isonicotinate analogs, SAR studies reveal how modifications to the core scaffold influence potency and selectivity.[11]

Key Modification Points:

-

The Pyridine Ring:

-

Position of Nitrogen: Isomerization of the pyridine nitrogen from position 4 (isonicotinic) to positions 2 or 3 generally abolishes or significantly reduces antitubercular activity, highlighting the critical geometric arrangement required for target interaction.[10]

-

Ring Substitution: Substitution at the 2-position of the pyridine ring is often tolerated and can enhance activity, whereas substitution at the 3-position is typically detrimental.[10]

-

-

The Ester/Hydrazide Moiety:

-

Ester Chain (R): The length and lipophilicity of the alkyl chain in the ester group are crucial. Varying the chain length can modulate the compound's ability to cross cell membranes, thereby influencing its bioavailability and efficacy.[2]

-

Hydrazide Modification: For antitubercular analogs based on the isoniazid scaffold, the hydrazide moiety is essential. Its modification, for instance by forming hydrazones (Schiff bases), can lead to compounds with retained or even enhanced activity, often with improved pharmacological profiles.[1]

-

Applications and Biological Activities

Derivatives of butyl isonicotinate have been investigated for a wide range of therapeutic and industrial applications.

| Application Area | Mechanism/Target | Key Findings & Examples | References |

| Antitubercular | Inhibition of mycolic acid biosynthesis (InhA enzyme), often as a prodrug requiring activation by KatG. | Isoniazid is a first-line TB drug. Many hydrazone analogs show potent activity against Mycobacterium tuberculosis, including resistant strains. | [1][8][10] |

| Anti-inflammatory | Inhibition of Reactive Oxygen Species (ROS) production from phagocytes. | Certain isonicotinates exhibit exceptional ROS inhibitory activity, with IC₅₀ values significantly better than the standard drug ibuprofen. | [2] |

| Antimicrobial/Antifungal | Disruption of microbial cell processes. | Various ester and hydrazide derivatives show broad-spectrum activity against different bacteria and fungi. Acylhydrazones are a particularly active class. | [5][12] |

| Herbicidal | Disruption of essential plant biochemical pathways. | Ester derivatives of certain heterocyclic cores linked to an isonicotinate-like structure have shown excellent herbicidal activity in vivo. | [5] |

| Enzyme Inhibition | Competitive or non-competitive binding to enzyme active sites. | Isonicotinic acid derivatives have been patented as inhibitors of enzymes like myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2). | [2] |

Future Perspectives

The butyl isonicotinate scaffold and its analogs remain a fertile ground for discovery. Future research will likely focus on several key areas:

-

Development of Multi-Target Ligands: Combining the isonicotinoyl moiety with other pharmacophores to create single molecules that can address multiple pathological targets, for instance, in complex diseases like cancer or neuroinflammation.

-

Combating Drug Resistance: Synthesizing novel analogs, particularly hydrazones, designed to evade the resistance mechanisms that have emerged against older drugs like isoniazid.

-

Exploring New Therapeutic Areas: Systematically screening isonicotinate libraries against a wider range of biological targets to uncover novel applications in areas such as virology, parasitology, and metabolic diseases.

-

Advanced Drug Delivery: Formulating potent isonicotinate derivatives into advanced drug delivery systems to improve their solubility, stability, and pharmacokinetic profiles.

By leveraging the foundational knowledge of synthesis and SAR outlined in this guide, researchers are well-equipped to innovate and expand the utility of this remarkable chemical family.

References

-

A Review: Synthesis And Docking Study of Biologically Active Esters. (2016). Asian Journal of Pharmaceutical Technology and Innovation. [Link]

- US Patent 2861077A. (Filed 1955, Published 1958). Preparation of nicotinic acid esters.

- CN Patent 108395383B. (Filed 2018, Published 2020). Synthesis method of tert-butyl isocyanate.

-

Ballel, N., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. PubMed Central. [Link]

-

Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

-

Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]

-

Reddy, T. S., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link]

-

ISOCYANIDE SYNTHESIS. (1969). DTIC. [Link]

-

Khan, F., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]

-

BUTYL ISONICOTINATE Overview. precisionFDA. [Link]

-

Shilyaeva, Y., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. [Link]

-

Isonicotinate Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Sztanke, K., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

- EP Patent 1812392A1. (Filed 2004, Published 2007). Process for preparation of isonicotinic acid derivatives.

-

Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. (2023). MDPI. [Link]

-

Tejada, G., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PubMed Central. [Link]

-

Butyl isonicotinate Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Nuta, D. C., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

-

Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. (2017). ResearchGate. [Link]

-

Haider, G., et al. (2000). Structure-Activity Relationships of Synthetic Analogs of Jasmonic Acid and Coronatine on Induction of Benzo[c]phenanthridine Alkaloid Accumulation in Eschscholzia californica Cell Cultures. ResearchGate. [Link]

-

Zi, C., et al. (2018). Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents. ResearchGate. [Link]

-

Carroll, F. I., et al. (2012). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PubMed Central. [Link]

Sources

- 1. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpharmtech.com [asianpharmtech.com]

- 6. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Historical Context of Isonicotinic Acid Esters

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical context, and synthesis of isonicotinic acid esters. These compounds, while often viewed as simple chemical intermediates, are intrinsically linked to one of the most significant breakthroughs in 20th-century medicine—the development of effective tuberculosis therapies. This document delves into the nuanced history of their synthesis, the causal reasoning behind various experimental approaches, and provides detailed protocols for their preparation.

Introduction: The Unforeseen Significance of a Pyridine Carboxylate

Isonicotinic acid, or pyridine-4-carboxylic acid, is a simple heterocyclic compound.[1][2][3] Its derivatives, particularly its esters and the celebrated hydrazide, isoniazid, have played a pivotal role in the battle against tuberculosis (TB).[1] The story of isonicotinic acid esters is not one of direct therapeutic application but rather of their crucial role as precursors in the synthesis of groundbreaking pharmaceuticals. Understanding their history and synthesis provides a compelling case study in the serendipitous nature of drug discovery and the foundational importance of organic synthesis in medicinal chemistry.

A Tale of Two Discoveries: The Historical Emergence of Isonicotinic Acid Derivatives

The journey of isonicotinic acid derivatives from laboratory curiosities to life-saving drugs is a fascinating narrative of delayed discovery and independent scientific pursuits.

An Obscure Beginning: The First Synthesis of Isoniazid

In 1912, as part of their doctoral work at the German Charles University in Prague, Hans Meyer and Josef Mally synthesized a series of hydrazides from pyridinecarboxylic acids. By reacting ethyl isonicotinate with hydrazine hydrate, they produced isonicotinic acid hydrazide.[4] This novel compound, later to be known as isoniazid, was duly characterized and documented. However, its profound biological activity remained entirely unknown for nearly four decades, a testament to the fact that synthesis often outpaces biological screening.[4]

A New Dawn in Tuberculosis Treatment: The Independent Discovery of Isoniazid's Power

The mid-20th century was a period of intense research into treatments for tuberculosis, a devastating global health crisis. In the early 1950s, in a remarkable coincidence of independent research, three pharmaceutical companies—Hoffmann-La Roche, E.R. Squibb & Sons in the United States, and Bayer in West Germany—all converged on the same molecule.[5] They were investigating derivatives of nicotinamide, which had shown some weak anti-tubercular activity.[4] This line of inquiry led them to synthesize and test isonicotinic acid hydrazide, revealing its astonishingly potent and specific activity against Mycobacterium tuberculosis.[6] This rediscovery of isoniazid marked a turning point in the treatment of TB, transforming it from a prolonged and often fatal illness into a curable disease.[5] The demand for isoniazid skyrocketed, and with it, the need for efficient and scalable methods to produce its precursors, including isonicotinic acid and its esters.

The Synthetic Cornerstone: Preparation of Isonicotinic Acid Esters

The synthesis of isonicotinic acid esters is a fundamental process in the production of isoniazid and other derivatives. The choice of esterification method is often dictated by the desired scale, the nature of the alcohol, and the required purity of the final product. Two primary routes are commonly employed: direct Fischer esterification and a two-step process involving the formation of an acyl chloride.

Fischer-Speier Esterification: The Direct Approach

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[6][7]

Causality Behind Experimental Choices: This method is often favored for large-scale production of simple alkyl esters, such as methyl or ethyl isonicotinate, due to the low cost of the starting materials and the straightforward procedure.[8][9] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent.[7][10] The strong acid catalyst protonates the carbonyl oxygen of the isonicotinic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[10][11][12]

Experimental Protocol: Synthesis of Methyl Isonicotinate via Fischer Esterification

Objective: To synthesize methyl isonicotinate from isonicotinic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

Isonicotinic acid (100 g, 0.812 mol)

-

Methanol (250 ml)

-

Concentrated sulfuric acid (125 ml)

-

Sodium carbonate

-

Ice

-

Ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of 100 g of isonicotinic acid in 250 ml of methanol is prepared in a suitable reaction vessel.

-

The mixture is stirred and cooled to 10°C.

-

Concentrated sulfuric acid (125 ml) is added dropwise over 15 minutes, ensuring the temperature remains below 20°C.[9]

-

The reaction mixture is allowed to warm to room temperature and then heated under reflux for 4.5 hours.[9]

-

After cooling and standing overnight, the mixture is poured onto 1 kg of ice.

-

The acidic solution is carefully neutralized with 235 g of sodium carbonate until it is alkaline.

-

Any solid precipitate is removed by filtration and washed with water and ether.

-

The filtrate is extracted three times with 300 ml of ether.[9]

-

The combined ether extracts are washed with water and then with brine, dried over anhydrous sodium sulfate, and filtered.

-

The ether is removed by rotary evaporation to yield the crude methyl isonicotinate as a pale oil.

Expected Yield: Approximately 80 g (65% of theoretical yield).[9]

The Acyl Chloride Route: A Pathway to Activated Esters

For more complex or sensitive alcohols, or when milder reaction conditions are required, a two-step process involving the formation of isonicotinoyl chloride is often preferred. This intermediate is a highly reactive acylating agent that readily reacts with alcohols to form esters. This method is particularly useful for preparing "active esters," which are themselves excellent acylating agents used in peptide synthesis and other bioconjugation reactions.[13][14]

Causality Behind Experimental Choices: The direct Fischer esterification is not always suitable, especially for preparing esters of phenols or other less nucleophilic alcohols. The formation of isonicotinoyl chloride hydrochloride using reagents like thionyl chloride (SOCl₂) provides a much more reactive electrophile.[13][14][15] The subsequent reaction with an alcohol in the presence of a base (like triethylamine) to neutralize the HCl byproduct proceeds under much milder conditions and often gives higher yields than direct esterification, especially for more complex esters.[13][14] This route avoids the use of strong acids and high temperatures, which could be detrimental to sensitive substrates.

Experimental Protocol: Synthesis of Isonicotinic Acid Pentafluorophenyl Ester

Objective: To synthesize an activated ester of isonicotinic acid via the isonicotinoyl chloride intermediate.

Part A: Synthesis of Isonicotinoyl Chloride Hydrochloride

-

To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and DMF (1 ml, catalytic amount), add thionyl chloride (60 ml) carefully at room temperature.[13][14]

-

A vigorous evolution of gas will occur. After 30 minutes, all the solid should be dissolved.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add diethyl ether (200 ml) to the residue to precipitate the product.

-

Filter the white crystalline solid, wash with diethyl ether, and dry under vacuum at 40°C.[13][14] Expected Yield: 35.0 g (98%).[13]

Part B: Synthesis of Isonicotinic Acid Pentafluorophenyl Ester

-

Prepare a suspension of isonicotinoylchloride hydrochloride (8.9 g, 0.05 mol) and pentafluorophenol (9.2 g, 0.05 mol) in THF (100 ml).

-

To the stirred suspension, add triethylamine (20 ml, 0.14 mol) dropwise over 10 minutes.[13][14]

-

Stir the suspension at room temperature for 12 hours.

-

Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under vacuum.

-

Dissolve the residue in hexane (300 ml), treat with activated carbon, and filter.

-

Remove the hexane by rotary evaporation to yield the pentafluorophenyl ester.[13][14] Expected Yield: 14.0 g (97%).[16]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for isonicotinic acid esters is a critical decision based on factors such as substrate scope, desired purity, and economic viability.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yields |

| Fischer Esterification | Isonicotinic acid, Alcohol, H₂SO₄ | Reflux | Economical, simple procedure for alkyl esters.[9][17] | Equilibrium reaction, requires excess alcohol, harsh acidic conditions.[10][18] | 65-80%[8][9] |

| Acyl Chloride Method | Isonicotinic acid, SOCl₂, Alcohol, Base | Room Temperature | High yields, mild conditions, suitable for sensitive alcohols and active esters.[13][14] | Two-step process, requires handling of thionyl chloride. | >90% for many esters[13][16] |

| DCC Coupling | Isonicotinic acid, Alcohol, DCC | Room Temperature | Mild conditions. | Formation of N-acylurea byproducts can be problematic.[13] | Variable |

| Hydrogenolysis | Alkyl 2,6-dihalopyridine-4-carboxylate, H₂, Pd catalyst, Base | 50-60°C, superatmospheric pressure | Avoids a costly distillation step to remove water prior to esterification in some process streams.[19] | Requires specialized hydrogenation equipment, catalyst costs. | 39-81%[19] |

Beyond the Intermediate: Applications of Isonicotinic Acid Esters

While their primary historical and industrial importance lies in the synthesis of isoniazid, isonicotinic acid esters are valuable compounds in their own right within medicinal chemistry and drug development.

-

Dexamethasone Isonicotinate: This is a potent anti-inflammatory and immunosuppressant glucocorticoid.[20][21][22] The esterification of dexamethasone with isonicotinic acid modifies its pharmacokinetic properties.[23]

-

Antimicrobial Agents: The isonicotinic acid scaffold is present in numerous compounds with a wide range of biological activities. Ester derivatives are often synthesized as part of structure-activity relationship (SAR) studies to develop new antimicrobial agents.

-

Prodrugs: Esterification is a common strategy to create prodrugs with improved bioavailability, solubility, or targeted delivery. The ester can be designed to be cleaved in vivo, releasing the active parent drug.

-

Semiochemicals: Methyl isonicotinate is used as a semiochemical, a chemical substance that influences the behavior of other organisms, for example, in insect traps.[4]

Visualizing the Synthesis: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting synthetic challenges.

Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Synthesis Workflow: Acyl Chloride Method

Caption: Workflow for Ester Synthesis via Acyl Chloride.

Conclusion

The study of isonicotinic acid esters offers a compelling lens through which to view the interplay of organic synthesis, medicinal chemistry, and the history of pharmacology. From their role in the synthesis of the life-saving drug isoniazid to their continued relevance in the development of new chemical entities, these compounds underscore the enduring importance of fundamental chemical transformations. The choice of synthetic methodology, whether the direct Fischer esterification or the more versatile acyl chloride route, is a strategic decision guided by principles of reaction kinetics, substrate compatibility, and economic considerations. As drug development continues to evolve, the foundational knowledge of how to construct and manipulate such core scaffolds will remain indispensable to the modern researcher.

References

-

Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]

-

PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Dexamethasone isonicotinate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

- Bavley, A., Goliaher, M. G., & McLamore, W. M. (1956). U.S. Patent No. 2,745,838. Washington, DC: U.S.

-

Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

-

American Chemical Society. (1999). The Top Pharmaceuticals That Changed The World: Isoniazid. Chemical & Engineering News. [Link]

-

Amer, A., et al. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

- Xiamen Institute of Rare Earth Materials. (2021).

- Marcus, I. (1965). U.S. Patent No. 3,192,220. Washington, DC: U.S.

- Pfizer & Co. (1956). U.S. Patent No. 2,742,480. Washington, DC: U.S.

-

PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

-

Kumar, P., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl isonicotinate. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. [Link]

-

The Merck Index Online. (n.d.). Isonicotinic Acid. Royal Society of Chemistry. [Link]

-

Rahman, A. U., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Cheméo. (n.d.). Isonicotinic acid, pentafluorobenzyl ester. Retrieved from [Link]

-

PharmaCompass. (n.d.). Dexamethasone Isonicotinate. Retrieved from [Link]

-

Wikipedia. (n.d.). Dexamethasone isonicotinate. Retrieved from [Link]

-

Chen, Y., et al. (2018). Stabilization of blue phase from hydrogen-bonded bent-shaped and T-shaped molecules featuring a branched terminal group - Supporting Information. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Isonicotinic Acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for.... Retrieved from [Link]

-

Kumar, P., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link]

-

Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]

-

Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Transesterification. [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 3. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 20. Dexamethasone isonicotinate | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]

- 21. Dexamethasone Isonicotinate | 2265-64-7 [chemicalbook.com]

- 22. Dexamethasone isonicotinate - Wikipedia [en.wikipedia.org]

- 23. Dexamethasone isonicotinate [sitem.herts.ac.uk]

A Technical Guide to the Solubility of Butyl Isonicotinate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of butyl isonicotinate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the underlying principles governing its solubility in various common organic solvents. We present a detailed theoretical framework based on molecular structure and intermolecular forces to predict qualitative solubility. Furthermore, this guide provides a robust, step-by-step experimental protocol for researchers to quantitatively determine the solubility of butyl isonicotinate in their specific solvent systems. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of butyl isonicotinate's behavior in solution.

Introduction to Butyl Isonicotinate

Butyl isonicotinate (butyl pyridine-4-carboxylate) is a pyridine derivative with the chemical formula C₁₀H₁₃NO₂.[1] It is an ester of isonicotinic acid and butanol. Its molecular structure, featuring both a polar pyridine ring and a nonpolar butyl group, imparts a nuanced solubility profile that is critical to its application in various chemical processes. In the pharmaceutical industry, esters of pyridine carboxylic acids like butyl isonicotinate are valuable intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes (such as crystallization and extraction), and formulation development.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and solvent molecules.[3] The intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces, dictate the extent to which a solute will dissolve.

Molecular Structure and Polarity of Butyl Isonicotinate

To understand the solubility of butyl isonicotinate, a close examination of its molecular structure is essential.

-

Pyridine Ring: The pyridine ring contains a nitrogen atom, which is more electronegative than the carbon atoms. This creates a dipole moment, making the pyridine moiety polar. The nitrogen atom can also act as a hydrogen bond acceptor.

-

Ester Group: The ester group (-COO-) is also polar due to the presence of electronegative oxygen atoms. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Butyl Chain: The n-butyl group (-C₄H₉) is a nonpolar alkyl chain. Its presence contributes to the nonpolar character of the molecule.

The combination of these structural features results in a molecule with both polar and nonpolar regions, making it amphiphilic to some extent.

Qualitative Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the qualitative solubility of butyl isonicotinate in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While butyl isonicotinate cannot donate a hydrogen bond, its nitrogen and oxygen atoms can act as hydrogen bond acceptors. Therefore, it is expected to have good solubility in these solvents. The solubility of the parent compound, isonicotinic acid, has been studied in alcohols like methanol and ethanol, showing some degree of solubility.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are polar but do not have hydrogen bond donating capabilities. Butyl isonicotinate is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions between the polar regions of the solute and solvent molecules.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar butyl chain of butyl isonicotinate will facilitate its dissolution in nonpolar solvents through London dispersion forces. However, the polar pyridine ring and ester group may limit its solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may offer slightly better solubility due to potential π-π stacking interactions with the pyridine ring.

Experimental Determination of Butyl Isonicotinate Solubility

Given the lack of publicly available quantitative data, an experimental approach is necessary to determine the precise solubility of butyl isonicotinate in specific organic solvents. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

Butyl isonicotinate (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Thermostatic shaker or water bath

-

Calibrated micropipettes or burette

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Experimental Workflow Diagram

Sources

A Comprehensive Spectroscopic Guide to Butyl Isonicotinate

This technical guide provides an in-depth analysis of the spectroscopic data for butyl isonicotinate (butyl pyridine-4-carboxylate), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in field-proven insights and experimental integrity.

Introduction and Molecular Structure

Butyl isonicotinate (C₁₀H₁₃NO₂) is an ester of isonicotinic acid and butanol. Its structural elucidation and purity assessment are paramount in synthetic chemistry, where unambiguous characterization underpins the reliability of subsequent research and development. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose, each offering a unique window into the molecule's atomic and functional composition. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just the results, but the rationale behind the spectral features.